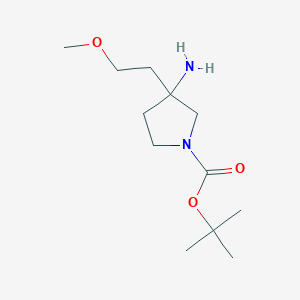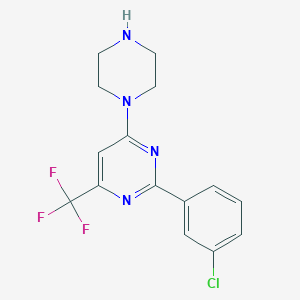
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound structure, has been reported in recent literature . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives, including XXId and XXIe , aimed to seek more effective anti-tumor drugs . These compounds were evaluated for their antiproliferative activity against four human tumor cell lines: PC-3, MGC-803, MCF-7, and HGC-27. Notably, XXId and XXIe demonstrated moderate anti-proliferative activities, with good selectivity for PC-3 cells. Their IC50 values (concentration required for 50% inhibition of tumor cell proliferation) were significantly better than that of the positive control, 5-fluorouracil. Molecular docking studies suggested that these compounds could interact effectively with ubiquitin-specific protease 7 (USP7), making them promising candidates for further research and development.
CDK2 Targeting
Small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold have been designed as novel CDK2 inhibitors . While the specific compound XXId was not mentioned, this class of molecules holds potential for cancer therapy by targeting cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 can disrupt cell division and potentially halt tumor growth.
Anti-Inflammatory Activity
Certain 2-chloro-4-(trifluoromethyl)pyrimidine derivatives were recognized as NF-κB and AP-1 inhibitors, suggesting anti-inflammatory properties . These compounds may modulate immune responses by interfering with transcription factors involved in inflammation. Further exploration is needed to understand their mechanism of action and potential clinical applications.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Based on the known actions of similar compounds, it may interact with its target (eg, CDK2) and inhibit its function . This inhibition could lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
If it acts as a cdk2 inhibitor, it would affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis . This could result in the death of cancer cells, providing a potential therapeutic effect .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4/c16-11-3-1-2-10(8-11)14-21-12(15(17,18)19)9-13(22-14)23-6-4-20-5-7-23/h1-3,8-9,20H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCJUQVAKDRQCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)
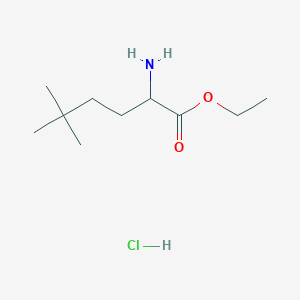

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)
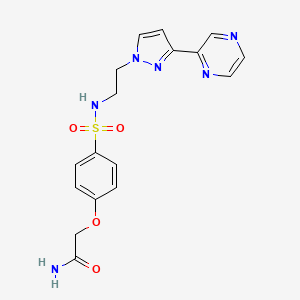
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)
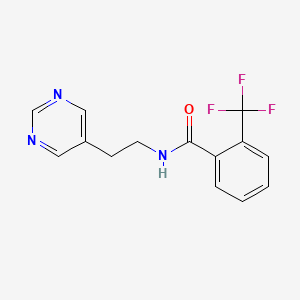
![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)
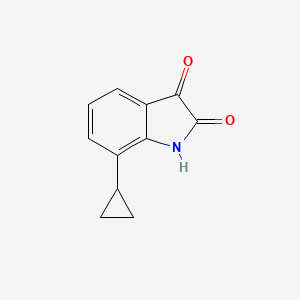
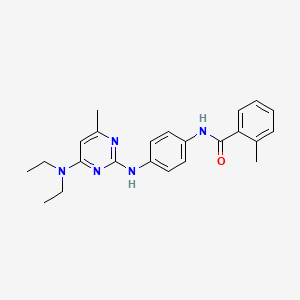
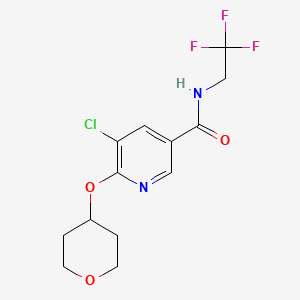
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)
